molecular formula C12H15NO2 B14811233 2-Cyclopropoxy-6-(dimethylamino)benzaldehyde

2-Cyclopropoxy-6-(dimethylamino)benzaldehyde

Cat. No.: B14811233
M. Wt: 205.25 g/mol
InChI Key: PPGBKVIHPVUEJU-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-6-(dimethylamino)benzaldehyde is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . This compound is characterized by the presence of a cyclopropoxy group and a dimethylamino group attached to a benzaldehyde core. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-6-(dimethylamino)benzaldehyde can be achieved through a multi-step process. One common method involves the reaction of 2-hydroxy-6-(dimethylamino)benzaldehyde with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the cyclopropoxy group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-6-(dimethylamino)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyclopropoxy-6-(dimethylamino)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-6-(dimethylamino)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The dimethylamino group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropoxy-6-(dimethylamino)benzaldehyde is unique due to the presence of both the cyclopropoxy and dimethylamino groups, which confer distinct chemical and physical properties. The cyclopropoxy group introduces steric hindrance, affecting the compound’s reactivity and interactions with other molecules .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

2-cyclopropyloxy-6-(dimethylamino)benzaldehyde

InChI

InChI=1S/C12H15NO2/c1-13(2)11-4-3-5-12(10(11)8-14)15-9-6-7-9/h3-5,8-9H,6-7H2,1-2H3

InChI Key

PPGBKVIHPVUEJU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C(=CC=C1)OC2CC2)C=O

Origin of Product

United States

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